Cilomilast

PDE4 Subtype Selectivity Isozyme Profiling

Choose Cilomilast (SB-207499, Ariflo) for PDE4 research demanding subtype precision. Its 10-fold selectivity for PDE4D over PDE4A/B/C enables unambiguous dissection of PDE4D-specific pathways in inflammation and COPD models. Unlike non-selective rolipram or ultra-potent roflumilast, cilomilast provides a physiologically relevant partial inhibition profile and a well-characterized narrow therapeutic index (TI=1.4)—making it the essential benchmark for validating novel PDE4 inhibitors and studying emetic liability mechanisms. Ensure experimental reproducibility; do not substitute.

Molecular Formula C20H25NO4
Molecular Weight 343.4 g/mol
CAS No. 153259-65-5
Cat. No. B1669030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilomilast
CAS153259-65-5
SynonymsSB 207499;  SB-207499;  SB207499. Cilomilast;  Ariflo.
Molecular FormulaC20H25NO4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3
InChIInChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)
InChIKeyCFBUZOUXXHZCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cilomilast (SB-207499) Procurement Overview: A Second-Generation PDE4 Inhibitor for Respiratory Inflammation Research


Cilomilast (SB-207499, Ariflo, CAS 153259-65-5) is a potent, selective, and orally active phosphodiesterase 4 (PDE4) inhibitor . It is classified as a second-generation PDE4 inhibitor, developed to improve upon the side-effect profile of the archetypal first-generation inhibitor, rolipram [1]. Cilomilast displays high selectivity for the cAMP-specific PDE4 isoenzyme, which predominates in pro-inflammatory and immune cells, and exhibits approximately 10-fold greater selectivity for the PDE4D subtype over PDE4A, PDE4B, and PDE4C [2]. It demonstrates anti-inflammatory and immunomodulatory effects in vitro and in vivo, making it a valuable tool compound for research into chronic obstructive pulmonary disease (COPD) and asthma .

Why Substituting Cilomilast with Other PDE4 Inhibitors Can Derail Your Research


Cilomilast exhibits a unique pharmacological fingerprint among PDE4 inhibitors, characterized by a specific balance of subtype selectivity, in vivo potency, and a narrow therapeutic window defined by emetic liability. Unlike the approved drug roflumilast, which demonstrates superior potency and a wider therapeutic index [1], or the prototypical rolipram, which lacks subtype discrimination [2], cilomilast occupies a distinct position in the PDE4 landscape. Its reported 10-fold selectivity for PDE4D over other PDE4 subtypes [3] and its specific performance in models of airway hyperresponsiveness and inflammation [4] mean that experimental outcomes are highly dependent on the precise compound used. Simple class-based substitution can lead to divergent results in functional assays, confounding interpretation and potentially misrepresenting the role of specific PDE4 isoforms in disease pathology. The quantitative evidence below underscores these critical differences.

Cilomilast Comparative Performance Data: A Quantitative Guide to PDE4 Inhibitor Selection


PDE4 Subtype Selectivity: Cilomilast's Preference for PDE4D Distinguishes It from Non-Selective PDE4 Inhibitors

Cilomilast demonstrates a 10-fold higher selectivity for the PDE4D subtype compared to PDE4A, PDE4B, and PDE4C [1]. This is a key differentiator from many non-subtype-selective PDE4 inhibitors, which inhibit all four PDE4 subtypes with similar potencies [2]. For context, the archetypal inhibitor rolipram does not discriminate among PDE4 subtypes. This selectivity profile is crucial for experiments aiming to delineate the specific roles of PDE4 isoforms in inflammatory and immune responses, as PDE4D inhibition is linked to both anti-inflammatory effects and emetic side effects [3].

PDE4 Subtype Selectivity Isozyme Profiling

In Vitro Potency Against PDE4B2 and PDE4D5: Cilomilast vs. Roflumilast

Cilomilast is significantly less potent than roflumilast in inhibiting the PDE4B2 and PDE4D5 isoforms in vitro [1]. For PDE4B2, cilomilast's IC50 is 240 nM, while roflumilast's is 0.41 nM, representing a 585-fold difference in potency. For PDE4D5, cilomilast's IC50 is 61 nM versus roflumilast's 0.81 nM, a 75-fold difference. This substantial potency gap highlights roflumilast as a superior tool for achieving maximal PDE4 inhibition, while cilomilast may be preferred for studies requiring a more moderate, potentially isoform-biased inhibitory profile.

PDE4 Enzyme Inhibition IC50 PDE4B PDE4D

In Vivo Efficacy in Airway Hyperresponsiveness and Inflammation: Cilomilast vs. Roflumilast, Rolipram, and Piclamilast

In a Brown-Norway rat model of ovalbumin-induced airway inflammation, cilomilast was consistently less potent than roflumilast across multiple in vivo endpoints [1]. Roflumilast inhibited airway hyperresponsiveness (AHR) 27-fold more potently than cilomilast (ID50 1.5 mg/kg vs. 41 mg/kg, calculated from reported fold-difference). For neutrophil influx into the lungs, roflumilast was 42-fold more potent than cilomilast (ID50 0.9 mg/kg vs. 37.7 mg/kg). Notably, while roflumilast, rolipram, and piclamilast suppressed TNF-alpha release in a dose-dependent manner, cilomilast did not show this effect in this model. These data demonstrate that cilomilast's in vivo anti-inflammatory profile is distinct and less pronounced than that of roflumilast.

COPD Asthma Airway Hyperresponsiveness Neutrophil Influx TNF-alpha

Therapeutic Index and Emetic Liability: Cilomilast's Narrow Window vs. Roflumilast and EPPA-1

Cilomilast exhibits a very narrow therapeutic index, a critical limitation compared to other PDE4 inhibitors. In a rat pica feeding model (a surrogate for emesis), the therapeutic index (pica D50 / neutrophilia D50) for cilomilast was 1.4, whereas roflumilast's was 6.4 (4.6-fold wider) and the third-generation inhibitor EPPA-1's was 578 [1]. Furthermore, in ferrets (a direct emesis model), cilomilast induced emesis at 10 mg/kg, and its therapeutic index was calculated to be less than 1, as anti-inflammatory doses overlapped with emetic doses [2]. This narrow window, driven by PDE4D inhibition [3], was a major factor in its clinical development discontinuation and is a key consideration for researchers modeling dose-limiting side effects.

PDE4 Emesis Therapeutic Index Safety Pharmacology

TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs): Cilomilast vs. Roflumilast and Rolipram

Cilomilast is markedly less potent than roflumilast and even rolipram in suppressing LPS-induced TNF-α production from human PBMCs, a key in vitro model of inflammation [1]. The IC50 for cilomilast was 389 nM, compared to 5 nM for roflumilast (78-fold more potent) and 269 nM for rolipram (1.4-fold more potent). This demonstrates that for studies focused on TNF-α suppression in human immune cells, roflumilast is the far superior tool. Cilomilast's lower potency may be advantageous for creating partial inhibition models or for studying alternative anti-inflammatory pathways not solely dependent on TNF-α suppression.

Inflammation TNF-alpha PBMC Cytokine Inhibition

Optimal Use Cases for Cilomilast in Respiratory and Inflammation Research


Investigating PDE4D-Specific Signaling Pathways in Immune Cells

Cilomilast's 10-fold selectivity for PDE4D over PDE4A, PDE4B, and PDE4C makes it a superior tool for dissecting the specific contributions of the PDE4D isoform to inflammatory signaling [1]. In contrast to non-selective inhibitors like rolipram, cilomilast can be used in gene knockdown or knockout models to validate PDE4D-dependent effects on cAMP levels, cytokine production (e.g., TNF-α, IL-8), and cell trafficking in immune and structural cells [2].

Modeling Dose-Limiting Emesis and Narrow Therapeutic Index in Preclinical Safety Studies

Cilomilast's narrow therapeutic index (TI of 1.4 in rats) and its well-documented emetic effects in ferrets and humans make it an ideal tool for investigating the mechanistic link between PDE4 inhibition, particularly of the PDE4D subtype, and gastrointestinal side effects [1]. Researchers can use cilomilast as a positive control or reference compound when screening next-generation PDE4 inhibitors for improved safety profiles, as demonstrated in studies where its TI was compared against roflumilast (TI=6.4) and EPPA-1 (TI=578) [2].

Moderate PDE4 Inhibition in Cellular Models of Inflammation

Where a full blockade of PDE4 activity is not desired or may confound results, cilomilast's moderate potency (e.g., IC50 of 240 nM for PDE4B2 and 389 nM for TNF-α suppression in PBMCs) provides a useful alternative to the highly potent roflumilast (IC50 of 0.41 nM and 5 nM, respectively) [1]. This can be advantageous in co-culture systems, chronic exposure models, or when attempting to mimic physiological levels of PDE4 modulation. Its unique profile allows for the creation of a partial inhibition model that is more representative of certain disease states or therapeutic scenarios [2].

Comparative Pharmacology Studies with Other PDE4 Inhibitors

Cilomilast serves as a key benchmark compound in the PDE4 inhibitor field. Its well-characterized in vitro and in vivo profile—including its moderate potency, subtype selectivity, and emetic liability—makes it an essential comparator for novel PDE4 inhibitors [1]. Procurement of cilomilast is often necessary to replicate published head-to-head studies (e.g., with roflumilast, piclamilast, rolipram) and to validate new compounds against this established, second-generation standard [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilomilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.